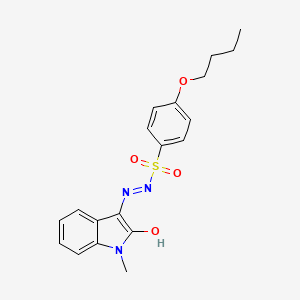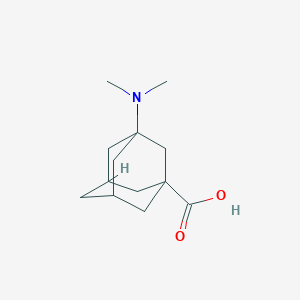![molecular formula C26H39NO3S B4935516 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, commonly known as TIPPS, is a sulfonamide compound that has gained significant attention in the field of scientific research. It is a highly selective and potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a vital role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
TIPPS binds to the regulatory domain of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide and prevents its activation by diacylglycerol (DAG) and calcium ions. This results in the inhibition of downstream signaling pathways that are regulated by 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, leading to cellular effects such as apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TIPPS has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit platelet aggregation and smooth muscle contraction, suggesting a potential role in the treatment of cardiovascular diseases. TIPPS has been shown to modulate insulin secretion in pancreatic beta cells, indicating a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TIPPS is its high selectivity for 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide, which allows for the specific inhibition of this enzyme without affecting other cellular processes. TIPPS is also highly potent, with an IC50 value in the nanomolar range. However, one limitation of TIPPS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of TIPPS in scientific research. One area of interest is the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in the regulation of immune cell function, and TIPPS could be used to investigate this further. Another potential application is the use of TIPPS in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of TIPPS could overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
TIPPS can be synthesized by reacting 4-(pentyloxy)aniline with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
TIPPS has been extensively used as a research tool to study the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in various cellular processes. It has been shown to inhibit the activity of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in a dose-dependent manner and to induce apoptosis in cancer cells. TIPPS has also been used to investigate the role of 2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide in the regulation of insulin secretion, platelet aggregation, and smooth muscle contraction.
Eigenschaften
IUPAC Name |
N-(4-pentoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO3S/c1-8-9-10-15-30-23-13-11-22(12-14-23)27-31(28,29)26-24(19(4)5)16-21(18(2)3)17-25(26)20(6)7/h11-14,16-20,27H,8-10,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJSASDPKMWTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pentoxyphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)


![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)
![1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)

![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)

![ethyl 8-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B4935504.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)